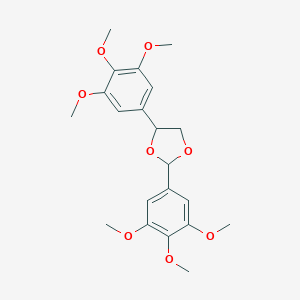
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Descripción general
Descripción
Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (C2,5-TMP-D) is a heterocyclic compound composed of two phenyl rings connected by a dioxolane bridge. It is a colorless, crystalline solid that is soluble in most organic solvents. C2,5-TMP-D has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Spectroscopy and Conductivity of Isomers : A study by Jacobs et al. (1993) explored the spectroscopy, conductivity, and solubility of isomers related to your compound. They synthesized a compound similar to "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" and analyzed its molecular structure and dynamics (Jacobs et al., 1993).
Stereocontrolled Synthesis : Mori et al. (1995) reported on the stereocontrolled synthesis of a similar compound, focusing on the cis and trans isomers. They used sulfuric acid for the carbonylation of trichloroacetaldehyde, which is relevant to the synthesis of compounds like "this compound" (Mori et al., 1995).
Miscibility with Polycarbonate : A study by Nouwen et al. (1993) investigated the miscibility of a compound similar to "this compound" with polycarbonate. This is significant for applications in material science and polymer chemistry (Nouwen et al., 1993).
Cancer Treatment : Kim et al. (2001) conducted a Phase I study on a platinum derivative structurally related to "this compound". This research is crucial in understanding the potential medical applications of such compounds (Kim et al., 2001).
Electroluminescent Devices : Tachelet et al. (1994) discussed the use of a compound similar to "this compound" in electroluminescent devices. They focused on the blend of this compound in a polystyrene matrix for blue light emission, indicating its potential in electronic and optical applications (Tachelet et al., 1994).
Propiedades
IUPAC Name |
2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYHYGJMLZLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391306 | |
| Record name | 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116673-47-3 | |
| Record name | 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



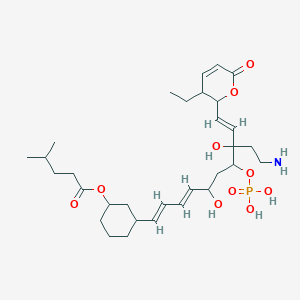






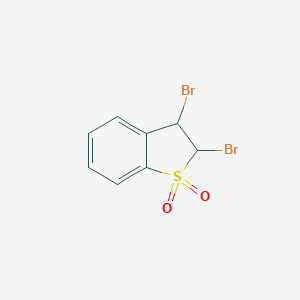

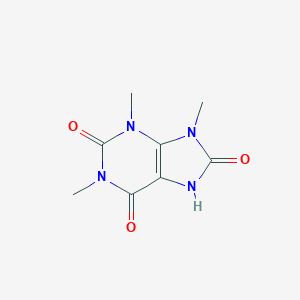
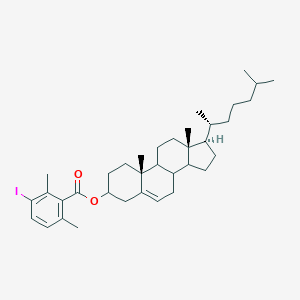
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
